molecular formula C42H32Cl2N12O6S2 B1598330 Thiocarbamyl nitro blue tetrazolium CAS No. 36889-43-7

Thiocarbamyl nitro blue tetrazolium

Cat. No. B1598330
CAS RN: 36889-43-7
M. Wt: 935.8 g/mol
InChI Key: VTWBTCNQXRKYSS-UHFFFAOYSA-N
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Description

Thiocarbamyl Nitro Blue Tetrazolium (TC-NBT) is a chemical compound with the empirical formula C42H32Cl2N12O6S2 . It is also known by its systematic name: 2,2′-Di(p-nitrophenyl)-5,5′-di(p-thiocarbamylphenyl)-3,3′-(3,3′-dimethoxy-4,4′-biphenylene)ditetrazolium chloride . TC-NBT is commonly used in biochemical and proteomics research .


Chemical Reactions Analysis

TC-NBT is primarily employed in in vitro cytotoxicity assays. It undergoes redox reactions, where the tetrazolium ring is reduced to formazan derivatives. These formazan compounds are indicative of cell viability and metabolic activity. Researchers often use TC-NBT in conjunction with other colorimetric assays like MTT and XTT .

Scientific Research Applications

  • Enzyme Localization and Activity Assessment :

    • TC-NBT is used as a powerful electron acceptor in localizing NADPH-dependent flavin-containing enzymes, known as NADPH diaphorases. It helps to visualize enzyme activities in mitochondria at the electron microscope level (Kalina et al., 1969).
    • The compound is also effective in demonstrating oxidative enzyme activities at the subcellular level, particularly when lipid interference is counteracted (Hitzeman, 1963).
  • Superoxide Detection and Quantification :

    • Nitro blue tetrazolium (NBT), a related compound, is used in morphological studies of free radicals, particularly in the retina. It provides a means to visually demonstrate the presence of superoxide radicals (Zhang et al., 1993).
    • It is also used in a spectroscopic protocol to determine the concentration of superoxide anion radical, thereby assisting in quantifying this species in biological samples (Liu et al., 2009).
  • Histochemical and Cytochemical Applications :

    • Nitro blue tetrazolium is utilized in histochemical methods to evaluate argon-laser-induced tissue damage. It differentiates between viable and devitalized cells (Neumann et al., 1992).
    • A new osmiophilic ditetrazolium salt (TC-NBT) was introduced for electron microscopy to demonstrate dehydrogenase activity. It offers better contrast and is convertible to osmium black, enhancing visualization in tissue sections (Seligman et al., 1967).
  • Radiation Dosimetry and Sensing :

    • NBT in gelatin has been evaluated as a new gel dosimeter for radiation applications, capable of visual color change at low absorbed doses. This application is significant for food irradiation and insect population control (Abdel-Fattah et al., 2017).

properties

IUPAC Name

4-[2-[4-[4-[5-(4-carbamothioylphenyl)-3-(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzenecarbothioamide;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N12O6S2.2ClH/c1-59-37-23-29(11-21-35(37)51-47-41(27-7-3-25(4-8-27)39(43)61)45-49(51)31-13-17-33(18-14-31)53(55)56)30-12-22-36(38(24-30)60-2)52-48-42(28-9-5-26(6-10-28)40(44)62)46-50(52)32-15-19-34(20-16-32)54(57)58;;/h3-24H,1-2H3,(H2-2,43,44,61,62);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWBTCNQXRKYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C(=S)N)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)C(=S)N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32Cl2N12O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501340703
Record name Thiocarbamyl nitroblue tetrazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501340703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

935.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocarbamyl nitro blue tetrazolium

CAS RN

36889-43-7
Record name 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(5-(4-(aminothioxomethyl)phenyl)-3-(4-nitrophenyl)-, chloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[5-[4-(aminothioxomethyl)phenyl]-3-(4-nitrophenyl)-, chloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiocarbamyl nitroblue tetrazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501340703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[5-[4-(aminothioxomethyl)phenyl]-2-(p-nitrophenyl)-2H-tetrazolium] dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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